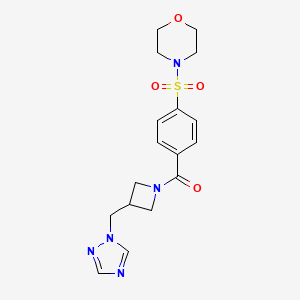

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Description

This compound features a hybrid structure combining a 1,2,4-triazole moiety, a four-membered azetidine ring, and a morpholinosulfonyl-substituted phenyl group. The morpholinosulfonyl group enhances polarity and solubility, making the compound a candidate for targeting enzymes or receptors sensitive to sulfonamide-based ligands.

Properties

IUPAC Name |

(4-morpholin-4-ylsulfonylphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4S/c23-17(20-9-14(10-20)11-21-13-18-12-19-21)15-1-3-16(4-2-15)27(24,25)22-5-7-26-8-6-22/h1-4,12-14H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIYYTRQTXIMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)CN4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme , specifically the heme moiety of CYP-450 . The aromatase enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.

Mode of Action

The compound interacts with its target through the nitrogen atoms of the 1,2,4-triazole ring , which bind to the iron in the heme moiety of CYP-450. Additionally, the phenyl moieties of the compound have a key interaction in the active site of the enzyme. The carbonyl group is also incorporated in the compound’s structure due to its ability to form hydrogen bonds.

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can potentially disrupt the production of estrogens, leading to downstream effects on various physiological processes that rely on these hormones.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its potential anticancer activity . By inhibiting the aromatase enzyme and disrupting estrogen production, the compound could potentially slow the growth of estrogen-sensitive cancers.

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone , often referred to as a triazole derivative, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Structural Characteristics

This compound features several notable structural components:

- Azetidine Ring : A four-membered nitrogen-containing ring that can enhance biological activity.

- Triazole Moiety : Known for its diverse pharmacological properties including antifungal and antibacterial activities.

- Morpholinosulfonyl Group : This moiety may contribute to the compound's solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting with the formation of the triazole ring. Common methods include:

- Hantzsch Triazole Synthesis : A widely used method for creating triazoles.

- Azetidine Formation : Utilizing amine and carbonyl precursors to construct the azetidine framework.

- Final Coupling Reactions : To attach the morpholinosulfonyl group and complete the structure.

Biological Activity

The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Studies indicate that compounds containing triazole rings exhibit significant efficacy against fungal pathogens by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes.

Antibacterial Activity

Research has shown that similar triazole-based compounds possess antibacterial effects against a range of gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. The azetidine component may enhance its ability to interact with cancer-related targets.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazole derivatives similar to the compound :

Comparison with Similar Compounds

Key Observations :

- The target compound’s azetidine core distinguishes it from larger heterocycles like quinazolinone or flexible ethanone derivatives . This rigidity may improve metabolic stability.

- Synthetic routes for analogs often employ nucleophilic substitutions (e.g., sodium ethoxide in ) or click chemistry (e.g., triazole formation in ).

Physicochemical and Crystallographic Properties

Table 2: Physicochemical and Structural Data

Key Observations :

- The morpholinosulfonyl group in the target compound likely increases solubility compared to methoxy or phenylsulfonyl analogs.

- Crystallographic data for analogs (e.g., ) highlight the importance of hydrogen bonding (e.g., triazole N-H interactions) in stabilizing molecular conformations.

Bioactivity and Target Interactions

While direct bioactivity data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

- Triazole-thioether derivatives () may exhibit antifungal or kinase inhibitory activity due to sulfonyl and halogenated aryl groups.

- Quinazolinone-triazole hybrids () are explored for anticancer applications, leveraging heterocycle-mediated DNA intercalation or enzyme inhibition.

- The target compound’s morpholinosulfonyl group could target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), while the azetidine’s rigidity may reduce off-target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.